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molecular formula C20H28BN3O4 B1466955 4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1312535-40-2

4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine

Cat. No. B1466955
M. Wt: 385.3 g/mol
InChI Key: CYRBDFAKRZGLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

2-Chloro-4-(2-methoxyethoxy)pyrimidine (91 mg, 0.485 mmol) and 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (113 mg, 0.485 mmol) were dissolved in Dioxane (4 ml), and methanesulfonic acid (0.033 ml, 0.509 mmol) was added. The mixture was heated to 100° C. for 18 h. The mixture was allowed to cool to room temperature, quenched with saturated aqueous sodium bicarbonate and extracted with EtOAc (2×). The combined organics were dried over Na2SO4, filtered and concentrated in vacuo to obtained 4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine (160 mg, 86%) as a brown solid. MS APCI: [M+H]+ m/z 386. 1H NMR (500 MHz, CDCl3) δ 8.08 (d, J=5.8, 1H), 7.93 (s, 1H), 7.48 (s, 1H), 7.34 (s, 1H), 6.26 (d, J=6.0, 1H), 4.58 (m, 2H), 3.77 (m, 2H), 3.42 (s 3H), 2.37 (s, 3H), 1.34 (s, 12H).
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH2:9][CH2:10][O:11][CH3:12])[CH:5]=[CH:4][N:3]=1.[CH3:13][C:14]1[CH:15]=[C:16]([CH:18]=[C:19]([B:21]2[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]2)[CH:20]=1)[NH2:17].CS(O)(=O)=O>O1CCOCC1>[CH3:12][O:11][CH2:10][CH2:9][O:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:17][C:16]2[CH:18]=[C:19]([B:21]3[O:25][C:24]([CH3:26])([CH3:27])[C:23]([CH3:29])([CH3:28])[O:22]3)[CH:20]=[C:14]([CH3:13])[CH:15]=2)[N:7]=1

Inputs

Step One
Name
Quantity
91 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)OCCOC
Name
Quantity
113 mg
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.033 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=NC(=NC=C1)NC1=CC(=CC(=C1)B1OC(C(O1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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